(S)-(+)-2-Octanol

描述

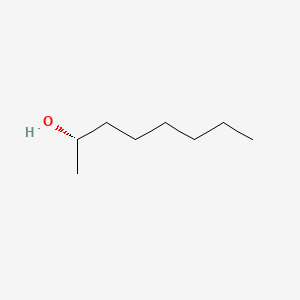

Structure

3D Structure

属性

IUPAC Name |

(2S)-octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWFXCIHNDVPSH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880644 | |

| Record name | 2-Octanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |

| Record name | (2S)-2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | (2S)-2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6169-06-8 | |

| Record name | (+)-2-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6169-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006169068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanol, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855UV552L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-(+)-2-Octanol: Chemical Properties, Structure, and Applications

This compound is a chiral secondary alcohol that serves as a versatile building block in organic synthesis and is of significant interest in the pharmaceutical, fragrance, and flavor industries. Its specific stereochemistry is crucial for its biological activity and sensory properties, making the synthesis and characterization of its enantiomerically pure form essential. This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and key applications.

Chemical Structure and Identification

This compound, also known as (S)-(+)-hexylmethylcarbinol, is the (S)-enantiomer of 2-octanol. Its structure consists of an eight-carbon chain with a hydroxyl group located on the second carbon atom, which is a stereocenter.

-

Structure:

A variety of synonyms and registry numbers are used to identify this compound:

| Identifier | Value |

| IUPAC Name | (2S)-octan-2-ol[2] |

| CAS Number | 6169-06-8[1] |

| PubChem CID | 2723888[2] |

| Synonyms | (S)-(+)-Hexylmethylcarbinol, d-Octan-2-ol[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value |

| Molecular Weight | 130.23 g/mol [1][2] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Odor | Pleasant, characteristic odor[1][2] |

| Boiling Point | 175 °C (lit.)[3] |

| Melting Point | -38 °C[4] |

| Density | 0.822 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.426 (lit.)[3] |

| Optical Rotation ([α]20/D) | +9.5° (neat)[3] |

| Flash Point | 76 °C (168.8 °F) - closed cup[3] |

| Solubility | Slightly soluble in water. Miscible with alcohol and ether.[5] |

| Vapor Pressure | 0.19 mmHg[2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of enantiomerically pure this compound. The following sections provide representative protocols.

Kinetic resolution using lipases is a highly effective method for obtaining enantiomerically enriched this compound from a racemic mixture. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Protocol: Lipase-Catalyzed Acetylation of Racemic 2-Octanol

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.

-

Materials:

-

Racemic 2-octanol

-

Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

-

Vinyl acetate (acyl donor)

-

Anhydrous hexane (or other suitable organic solvent like toluene)

-

Standard laboratory glassware

-

Shaking incubator or magnetic stirrer

-

Gas chromatograph with a chiral column

-

-

Procedure:

-

To a dry flask, add racemic 2-octanol (e.g., 10 mmol, 1.30 g) and anhydrous hexane (e.g., 50 mL).

-

Add vinyl acetate (e.g., 20 mmol, 1.85 mL), which serves as the acylating agent.

-

Add the immobilized lipase (e.g., 200 mg).

-

Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm).

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral Gas Chromatography (GC) to determine the conversion and enantiomeric excess.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Filter off the enzyme. The enzyme can often be washed and reused.

-

Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

-

Separate the resulting mixture of (S)-2-octanol and (R)-2-octyl acetate by column chromatography on silica gel.

-

Chiral GC is the standard method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.

Protocol: Enantiomeric Purity Analysis by Chiral GC

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase like CYCLOSIL-B).

-

-

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 1 min.

-

Ramp 1: Increase to 120 °C at 2 °C/min.

-

Ramp 2: Increase to 210 °C at 3 °C/min, hold for 1 min.

-

-

Detector Temperature: 250 °C

-

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., hexane or ethanol).

-

For the alcohol, derivatization to the acetate or another suitable derivative may improve separation and peak shape. To do this, react the alcohol with acetic anhydride in the presence of pyridine.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with the retention times of authentic standards.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

-

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic 2-octanol.

Caption: General workflow for the lipase-catalyzed kinetic resolution of racemic 2-octanol.

Applications in Research and Drug Development

This compound is a valuable chiral building block in the synthesis of more complex molecules with specific biological activities.

-

Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds where stereochemistry is critical for therapeutic efficacy and to minimize side effects.[1]

-

Fragrance and Flavor Industry: Valued for its pleasant odor, it is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1]

-

Biochemical Research: Utilized in studies related to lipid metabolism and membrane biology.[1]

-

Chemical Synthesis: Employed as a solvent and an intermediate in the production of surfactants and other chemicals.[1] It can also be used as a chiral template in enantioselective reactions.[3]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

-

Hazard Classifications:

-

Safety Precautions:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

-

Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6][7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

-

References

- 1. (+)-2-Octanol | C8H18O | CID 2723888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Octanol (FDB003342) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of (S)-(+)-2-Octanol

This guide provides an in-depth overview of the key physical properties of (S)-(+)-2-Octanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and details the standard protocols for their measurement.

Core Physical Properties

This compound is a chiral secondary alcohol that presents as a colorless liquid with a characteristic odor.[1] Its physical properties are crucial for its application in various chemical syntheses and formulations.

Quantitative Data Summary

The boiling point and density of this compound have been determined and reported across various sources. The following table summarizes these values for easy reference and comparison.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 175 °C | Literature Value | [2] |

| 178.5 °C | 760 mm Hg | [1][3] | |

| 179 °C | Not Specified | [3] | |

| 179°C to 180°C | Not Specified | [4] | |

| 451 ± 3 K (177.85 ± 3 °C) | Not Specified | [5] | |

| Density | 0.819 g/cm³ | 20 °C | [4] |

| 0.8193 g/cm³ | 20 °C | [3] | |

| 0.8207 g/cm³ | 20 °C | [1] | |

| 0.822 g/mL | 25 °C | [2] | |

| 0.82 g/mL | Not Specified | [6] |

Experimental Protocols

The accurate determination of physical properties such as boiling point and density is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property. Several methods can be employed for its determination, including distillation and the Thiele tube method.[7][8]

1. Distillation Method

This method is suitable when a larger quantity of the liquid is available and purification is also desired.[7][8]

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The distilling flask is heated gently.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[7]

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a rubber band or wire to attach the sample tube to the thermometer.

-

Procedure:

-

A small amount of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

The test tube is attached to a thermometer.

-

The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance or determine its purity.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[9]

-

Apparatus: A graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

2. Using a Pycnometer (Specific Gravity Bottle)

For higher precision, a pycnometer is used.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary in the stopper.

-

The outside of the pycnometer is carefully dried, and its mass is determined.

-

The mass of the this compound is found by subtraction.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (usually distilled water) at the same temperature, and its mass is determined.

-

The volume of the pycnometer is calculated from the mass and known density of the reference substance.

-

The density of the this compound is then calculated by dividing its mass by the volume of the pycnometer.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

- 1. 2-Octanol - Wikipedia [en.wikipedia.org]

- 2. This compound 99 6169-06-8 [sigmaaldrich.com]

- 3. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. 2-Octanol, (S)- [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for (S)-(+)-2-Octanol (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Octanol, a chiral secondary alcohol with applications in the flavor and fragrance industry, as well as in chemical synthesis. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | sextet | 1H | H-2 |

| ~1.68 | broad s | 1H | OH |

| ~1.51 - 1.18 | m | 10H | H-3, H-4, H-5, H-6, H-7 |

| ~1.18 | d | 3H | H-1 |

| ~0.89 | t | 3H | H-8 |

¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~68.3 | C-2 |

| ~39.4 | C-3 |

| ~31.8 | C-5 |

| ~29.3 | C-6 |

| ~25.8 | C-4 |

| ~23.5 | C-1 |

| ~22.6 | C-7 |

| ~14.1 | C-8 |

Infrared (IR) Spectroscopy

Sample Preparation: Neat Liquid Film

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| ~3340 (broad) | Strong, broad absorption | O-H stretch (alcohol) |

| ~2925 | Strong, sharp absorption | C-H stretch (alkane) |

| ~2855 | Strong, sharp absorption | C-H stretch (alkane) |

| ~1465 | Medium absorption | C-H bend (alkane) |

| ~1375 | Medium absorption | C-H bend (alkane) |

| ~1110 | Strong absorption | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 130 | < 1 | [M]⁺ (Molecular Ion) |

| 115 | ~5 | [M-CH₃]⁺ |

| 87 | ~10 | [M-C₃H₇]⁺ |

| 73 | ~20 | [M-C₄H₉]⁺ |

| 59 | ~40 | [C₃H₇O]⁺ |

| 45 | 100 | [C₂H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used for data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: ~12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: ~200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.[2]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mode: Transmittance or Absorbance.

Procedure:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plate "sandwich" containing the sample is placed in the sample holder.

-

The sample spectrum is recorded. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected onto a GC column for separation prior to ionization. For a volatile liquid, direct introduction can be achieved by heating the sample to generate sufficient vapor pressure.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: ~200-250 °C.

-

Mass Range: m/z 40-200.

-

Scan Speed: ~1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The relative intensities of the fragment ions are calculated with respect to the base peak (the most intense peak in the spectrum).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

(S)-(+)-2-Octanol safety and handling information for labs

An In-depth Technical Guide to the Safe Handling of (S)-(+)-2-Octanol in Laboratory Settings

Introduction

This compound, also known as (S)-(+)-Hexylmethylcarbinol, is a chiral secondary alcohol with the chemical formula C₈H₁₈O.[1][2] It is a colorless, oily liquid with a characteristically aromatic, though sometimes described as unpleasant, odor.[3][4][5][6] While poorly soluble in water, it is miscible with most organic solvents like alcohol and ether.[6][7]

This compound is utilized across various industries. It serves as a flavoring agent in food products and a fragrance component in perfumes, cosmetics, and disinfectant soaps.[1][7] In industrial and research settings, it functions as a low-volatility solvent for resins and waxes, a defoaming agent, and a wetting agent.[7] Its chiral nature makes it a valuable intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, where enantiomeric purity is critical for efficacy and safety.[1]

Given its combustible nature and potential health hazards, a thorough understanding of its safety and handling protocols is essential for researchers, scientists, and professionals in drug development. This guide provides comprehensive information on its properties, hazards, and the necessary precautions for its safe use in a laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards are related to its flammability and its irritant effects on the skin and eyes.

GHS Classification:

-

Flammable Liquids: Category 3 or 4.[6][8][9][10] It is a combustible liquid.[4][8][11]

-

Skin Corrosion/Irritation: Category 2.[6][9][10] It causes skin irritation.[4][6][9][10]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A.[6][8][9][10] It causes serious eye damage and irritation.[4][6][8][10][11]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[9] May cause respiratory irritation.[9][12]

-

Hazardous to the Aquatic Environment: Acute Hazard, Category 3.[4][11] It is harmful to aquatic life.[4][11]

Signal Word: Danger or Warning.[4][8]

Hazard Statements:

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[6][8][10][11]

-

H335: May cause respiratory irritation.[12]

-

H402: Harmful to aquatic life.[11]

Secondary alcohols like 2-octanol may also form potentially explosive peroxides upon prolonged storage, especially when exposed to air and light.[3][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][5][12] |

| CAS Number | 6169-06-8 | [1][2][9] |

| Appearance | Colorless, oily liquid | [1][3][6][7] |

| Odor | Aromatic, sometimes unpleasant | [4][5][6] |

| Boiling Point | 174-181 °C (447-454 K) | [2][5][6] |

| Melting Point | -38.6 °C | [4][6] |

| Flash Point | 71 - 88 °C (Closed Cup) | [5][6][13] |

| Density | 0.810 - 0.819 g/cm³ at 20°C | [3][4][5] |

| Vapor Density | 4.5 (Air = 1) | [5][14] |

| Vapor Pressure | 0.24 mmHg | [5] |

| Solubility in Water | Slightly soluble (1120 mg/L at 25°C) | [4][5] |

| log Kow (Octanol/Water Partition Coefficient) | 2.90 | [5] |

| Refractive Index | ~1.43 | [1] |

Toxicological Information

Exposure to this compound can lead to various adverse health effects, primarily irritation. The main routes of exposure are inhalation, ingestion, and skin or eye contact.[8]

| Exposure Route | Effect | Description |

| Eye Contact | Strong Irritant / Severe Damage | Causes serious eye damage and irritation.[4][6][8][11] Symptoms include pain and redness.[15] |

| Skin Contact | Irritant | Causes skin irritation.[4][6][10] Open cuts or abraded skin should not be exposed.[3] |

| Inhalation | Irritant / CNS Effects | May cause respiratory tract irritation.[3][9][12] Inhalation of vapors may cause drowsiness, dizziness, headache, and nausea.[3][6][11] |

| Ingestion | Harmful | May cause gastric or intestinal disorders.[8] Ingestion of significant amounts may be harmful.[3] Aspiration into the lungs can cause chemical pneumonitis.[3] |

To date, this compound is not listed as a carcinogen by IARC, NTP, or OSHA.[8][11][16]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory to minimize risks associated with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[3][4][17]

-

Use of a chemical fume hood is recommended to control airborne levels.[6][16]

-

Ventilation systems should be explosion-resistant.[3]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[3][13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields.[3][4] A full-face shield may be necessary where splashing is possible.[13][16]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[3][16] Protective work clothing or overalls should be worn to prevent skin contact.[3][8]

-

Respiratory Protection: If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with organic vapor cartridges.[3][4][13]

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors.[3]

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[6][9][11][13]

-

Use only non-sparking tools and explosion-proof equipment.[3][9][14]

-

Take precautionary measures against static discharge; ground/bond containers and receiving equipment.[9][11][14]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][9]

-

Wash hands thoroughly after handling and before breaks.[3][4][11][14] Contaminated clothing should be removed and laundered before reuse.[3][4][11]

Storage Conditions

-

Keep containers tightly closed when not in use.[3][9][11][16]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][9]

-

Due to the risk of peroxide formation, containers should be dated upon receipt and upon opening.[3] Avoid prolonged storage.[6]

Emergency Procedures

Prompt and appropriate responses to emergencies are critical to mitigating harm.

First-Aid Measures

| Exposure | Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][9][10][11] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8][9][11] Remove contact lenses if present and easy to do so.[8][9][11] Seek immediate medical attention from an ophthalmologist.[11] |

| Ingestion | Do NOT induce vomiting.[8][15][18] Rinse the mouth with water and have the victim drink a couple of glasses of water.[8][11][15] Call a physician or poison control center immediately.[9][11][18] |

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray/fog.[3][4][8][11]

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.[8]

-

Specific Hazards: The substance is combustible.[11] Vapors are heavier than air and may travel to an ignition source and flash back.[3][4][13] Heating may cause containers to rupture violently.[3] Hazardous combustion products include toxic fumes of carbon monoxide and carbon dioxide.[3][4][11]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][8][13] Use water spray to cool fire-exposed containers.[3][13][14]

Accidental Release Measures (Spills)

-

Personal Precautions: Immediately evacuate the area.[14] Shut off all sources of ignition.[5][13] Ensure adequate ventilation.[5][11][14] Wear appropriate personal protective equipment (PPE).[4][5][11]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.[3][5][8][11]

-

Containment and Cleanup: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[3][8] For larger spills, dike the area to contain the spill.[13] Collect the material using non-sparking tools and place it into a suitable, labeled container for disposal.[3][14]

Experimental Protocol: Spill Management

The following provides a detailed methodology for managing an accidental release of this compound in a laboratory setting.

Objective: To safely contain, clean up, and dispose of spilled this compound while minimizing exposure to personnel and the environment.

Materials:

-

Spill containment kit (including inert absorbent like sand or vermiculite)

-

Non-sparking tools (e.g., plastic scoop or shovel)

-

Sealable, labeled waste containers

-

Full set of appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat, respirator if needed)

-

"Caution - Spill" signs

Methodology:

-

Immediate Response & Area Securement:

-

Don Personal Protective Equipment (PPE):

-

Containment:

-

Absorption and Cleanup:

-

Disposal:

-

Place the contaminated absorbent material into a designated, sealable, and properly labeled hazardous waste container.[6][11][14]

-

Wipe the affected area with a suitable solvent (e.g., isopropanol) and then soap and water, collecting the cleaning materials as hazardous waste.

-

Dispose of the waste container in accordance with all local, state, and federal regulations.[11] Do not mix with other waste.[11]

-

-

Post-Cleanup:

-

Remove and decontaminate or dispose of all PPE according to established procedures.

-

Wash hands and any exposed skin thoroughly with soap and water.[11]

-

Allow the area to ventilate completely before resuming normal operations.

-

Visualization: Laboratory Handling Workflow

The following diagram illustrates the logical workflow for the safe management of this compound within a laboratory environment, from procurement to disposal, including emergency branches.

Caption: Workflow for safe handling of this compound in a lab.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Octanol, (S)- [webbook.nist.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. 2-Octanol - Wikipedia [en.wikipedia.org]

- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 9. fishersci.com [fishersci.com]

- 10. synerzine.com [synerzine.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. (+)-2-Octanol | C8H18O | CID 2723888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Vector SDS and Chemical Management [beaumontusd-keenan.safeschoolssds.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. ICSC 1170 - 2-OCTANOL [inchem.org]

- 16. bio.vu.nl [bio.vu.nl]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

The Natural Occurrence and Sourcing of (S)-(+)-2-Octanol: A Technical Guide

(S)-(+)-2-Octanol, a chiral secondary alcohol, is a naturally occurring volatile organic compound found in a variety of plant species and as a product of microbial fermentation. Its presence contributes to the characteristic aroma and flavor profiles of many fruits, herbs, and fermented beverages. This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and analysis, and insights into its biosynthesis.

Natural Occurrence of this compound

This compound has been identified as a constituent of the essential oils of various aromatic plants and is also found in fruits and fermented products. While its presence is widespread, the concentration and enantiomeric distribution can vary significantly depending on the source.

Plant Sources

This compound is a component of the essential oils of several plant species, contributing to their distinct aromas. Notable plant sources include:

-

Spearmint (Mentha spicata): The essential oil of spearmint is known to contain 2-octanol as a minor component. The primary constituents are typically carvone and limonene.[1][2]

-

Cranberry (Vaccinium macrocarpon): this compound has been reported as a volatile compound in cranberries, contributing to the fruit's complex aroma profile.[3]

-

Apple (Malus domestica): 2-Octanol is found in apples and is also a volatile component of fermented apple cider.[4]

-

Other Aromatic Plants: 2-Octanol has also been detected in the volatile profiles of other plants, including common buckwheat, corn, and ginger.[5]

Fermentation Sources

This compound is a metabolic byproduct of certain microorganisms and can be found in fermented foods and beverages.

-

Apple Cider: During the fermentation of apple juice to cider, yeast and bacteria can produce a range of volatile compounds, including 2-octanol, which contributes to the final flavor and aroma of the beverage.[6][7]

-

Other Fermented Products: The production of 2-octanol through fermentation processes using specific microorganisms is also a known method for its synthesis.[8]

Quantitative Data on this compound in Natural Sources

The concentration of 2-octanol, and specifically the (S)-(+)-enantiomer, can vary widely among different natural sources and even between different cultivars or batches of the same source. The following table summarizes available quantitative data, though it is important to note that this is not an exhaustive list and concentrations can be influenced by factors such as geographic origin, harvest time, and processing methods.

| Natural Source | Matrix | Concentration of 2-Octanol | Analytical Method | Reference |

| Spearmint (Mentha spicata) | Essential Oil | Major components are carvone (42.26%) and limonene (19.99%); 2-octanol is a minor component. | GC-MS | [1] |

| Apple Cider | Fermented Beverage | Identified as one of 72 volatile compounds. | HS-SPME-GC/MS | [6] |

| Fermented Grains (Baijiu) | Solid Fermentation | Used as an internal standard for semi-quantification of other volatiles. | HS-SPME-GC-MS | [9] |

Note: Specific quantitative data for this compound is often not reported separately from the racemic mixture in many general volatile profile analyses. Chiral-specific quantification is required for this level of detail.

Experimental Protocols

The extraction, identification, and quantification of this compound from natural sources require specific analytical techniques. The following sections detail common experimental protocols.

Extraction of this compound from Plant Material: Steam Distillation

Steam distillation is a common method for extracting volatile compounds, such as essential oils, from plant materials.[10][11] The process involves passing steam through the plant matrix, which vaporizes the volatile compounds. The vapor mixture is then cooled and condensed, and the essential oil is separated from the aqueous phase.

Detailed Protocol for Steam Distillation of Mentha spicata Essential Oil:

-

Plant Material Preparation: Freshly harvested aerial parts of Mentha spicata are chopped into smaller pieces to increase the surface area for efficient oil extraction.[12]

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is assembled. This consists of a boiling flask for generating steam, a distillation flask to hold the plant material, a condenser, and a collection vessel.[11]

-

Loading the Still: The chopped plant material is placed in the distillation flask. For hydro-distillation, the plant material is immersed in water. For steam distillation, the plant material is placed on a grid above the water level.[11]

-

Distillation: Water in the boiling flask is heated to produce steam. The steam passes through the plant material, causing the volatile essential oils to vaporize. The temperature is typically maintained between 140°F and 212°F (60°C and 100°C).[13]

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.[11]

-

Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their immiscibility, the essential oil will form a separate layer, which can be physically separated.[11]

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.[11]

Analysis of this compound: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile organic compounds from a sample's headspace.[14] It is commonly used for the analysis of aroma compounds in food and plant materials.

Detailed Protocol for HS-SPME-GC-MS Analysis of Volatiles in Plant Material:

-

Sample Preparation: A known amount of the finely ground plant material (e.g., 1-5 grams) is placed into a headspace vial (e.g., 20 mL). An internal standard can be added for quantitative analysis.[6][15]

-

SPME Fiber Selection: A suitable SPME fiber is chosen based on the polarity of the target analytes. For a broad range of volatile compounds, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[15]

-

Extraction: The vial is sealed and heated to a specific temperature (e.g., 50-80°C) for a set time (e.g., 15-60 minutes) to allow the volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-50 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.[15]

-

GC Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX or HP-5MS). The oven temperature is programmed to ramp up gradually to achieve optimal separation.[6]

-

MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for compound identification by comparison with mass spectral libraries (e.g., NIST).[6]

Chiral Analysis of 2-Octanol Enantiomers by GC-MS

To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 2-octanol, a chiral gas chromatography column is required. Cyclodextrin-based stationary phases are commonly used for this purpose.

Detailed Protocol for Chiral GC-MS Analysis of 2-Octanol:

-

Sample Preparation: The essential oil or a solvent extract containing 2-octanol is diluted in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

-

Chiral GC Column: A capillary GC column with a chiral stationary phase, such as a derivatized β-cyclodextrin column (e.g., Rt-βDEXse or similar), is installed in the GC.[13][16]

-

GC-MS Parameters:

-

Injector: Split/splitless injector, with a temperature of around 220-250°C. A split injection is often used to avoid column overloading.[17]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A slow temperature ramp is crucial for achieving good enantiomeric separation. An example program could be: start at 60°C, hold for 2 minutes, then ramp at 2-3°C/minute to 180°C. The optimal program will depend on the specific column and sample matrix.[17]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned to detect the characteristic fragment ions of 2-octanol.

-

-

Enantiomer Identification: The elution order of the enantiomers is determined by injecting authentic standards of this compound and (R)-(-)-2-Octanol.

-

Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. For absolute quantification, a calibration curve is prepared using standards of known concentrations.

Biosynthesis of this compound

The biosynthesis of secondary alcohols like 2-octanol in fungi and plants is generally believed to occur through the modification of fatty acid precursors. While the specific enzymatic pathways for this compound are not fully elucidated in all organisms, the general mechanism involves the reduction of a corresponding ketone, 2-octanone.

In fungi, the production of C8 compounds, including 1-octen-3-ol, has been shown to arise from the peroxidation and cleavage of linoleic acid. It is plausible that a similar pathway, followed by reduction and saturation, could lead to the formation of 2-octanol. The stereospecificity of the final alcohol is determined by the action of stereoselective alcohol dehydrogenases or reductases that convert the prochiral ketone (2-octanone) to either the (S) or (R) enantiomer. The production of specific enantiomers of chiral alcohols is often achieved through biotransformation using whole-cell microorganisms (like yeast) or isolated enzymes that exhibit high enantioselectivity.

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biosynthesis of this compound. Further research is needed to fully elucidate the specific biosynthetic pathways in different organisms and to expand the quantitative database of its occurrence in various natural sources. The detailed protocols provided herein offer a solid foundation for researchers and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development.

References

- 1. Extraction of Essential Oil from Spearmint (Mentha spicata var. Viridis L.) [repository.neelain.edu.sd]

- 2. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]

- 10. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. davuniversity.org [davuniversity.org]

- 12. researchgate.net [researchgate.net]

- 13. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Item - Cyclodextrin-based Gas Chromatography and GC/MS methods for determination of chiral pair constituents in mint essential oils - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to the Discovery and History of 2-Octanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereochemistry, the study of chiral molecules—compounds that are non-superimposable mirror images of each other—is of paramount importance, particularly in the realm of pharmacology and materials science. 2-Octanol (C₈H₁₈O), a simple secondary alcohol, serves as a foundational example of a chiral molecule, existing as two distinct enantiomers: (R)-(-)-2-octanol and (S)-(+)-2-octanol. The spatial arrangement of the hydroxyl group on the second carbon atom dictates the molecule's interaction with polarized light and, more critically, its engagement with other chiral entities such as biological receptors and enzymes. This technical guide provides an in-depth exploration of the historical discovery, resolution, and characterization of 2-octanol enantiomers, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development and related scientific fields.

Historical Perspective: From Racemates to Resolved Enantiomers

The journey to understanding and isolating the enantiomers of 2-octanol is rooted in the pioneering work on stereochemistry in the 19th and early 20th centuries. While Louis Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848 laid the theoretical groundwork, the specific resolution of 2-octanol was a later, yet significant, achievement.

The first documented successful resolution of racemic 2-octanol was accomplished by Robert Howson Pickard and Joseph Kenyon in 1907.[1][2] Their work was a landmark in the practical application of chiral resolution techniques to aliphatic alcohols. They employed the method of fractional crystallization of diastereomeric salts, a cornerstone of classical stereochemistry. By reacting racemic 2-octanol with phthalic anhydride to form the corresponding acid phthalate, they created a new racemic acid. This acid was then reacted with the naturally occurring chiral bases, brucine and cinchonidine, to form diastereomeric salts with different solubilities, allowing for their separation.[1][2] This seminal work not only provided access to the individual enantiomers of 2-octanol for the first time but also established a robust methodology for the resolution of other chiral alcohols.

Physicochemical Properties of 2-Octanol Enantiomers

The enantiomers of 2-octanol share identical physical properties in an achiral environment, such as boiling point, melting point, and density. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (S)-enantiomer is dextrorotatory (+), rotating light to the right, while the (R)-enantiomer is levorotatory (-), rotating it to the left.

| Property | Racemic 2-Octanol | (R)-(-)-2-Octanol | This compound |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molar Mass | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| Boiling Point | 178-181 °C | ~179 °C | ~179 °C |

| Melting Point | -38 °C | -38.6 °C | -38.6 °C |

| Density (at 20°C) | ~0.820 g/cm³ | ~0.819 g/cm³ | ~0.819 g/cm³ |

| Specific Rotation ([α]D) | 0° | -9.8° (neat) | +9.8° (neat) |

Note: Data compiled from various sources.[3] Exact values may vary slightly depending on experimental conditions.

Experimental Protocols for the Resolution and Analysis of 2-Octanol Enantiomers

The separation of 2-octanol enantiomers has evolved from classical, labor-intensive methods to highly efficient modern techniques. Below are detailed protocols for classical resolution by fractional crystallization, modern enzymatic kinetic resolution, and analytical separation by chiral gas and high-performance liquid chromatography.

Classical Resolution: Fractional Crystallization of Diastereomeric Salts

This protocol is based on the original work of Pickard and Kenyon and is a fundamental example of classical chiral resolution.[1][2]

Objective: To separate racemic 2-octanol into its (R) and (S) enantiomers via the formation and fractional crystallization of diastereomeric salts.

Materials:

-

Racemic 2-octanol

-

Phthalic anhydride

-

Brucine (alkaloid resolving agent)

-

Cinchonidine (alkaloid resolving agent)

-

Acetone

-

Sodium carbonate

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide

-

Standard laboratory glassware and filtration apparatus

Methodology:

Step 1: Preparation of sec-Octyl Hydrogen Phthalate

-

In a round-bottom flask, combine equimolar amounts of racemic 2-octanol and phthalic anhydride.

-

Heat the mixture in an oil bath at 110-115°C for 12-15 hours. The mixture should be occasionally stirred to ensure homogeneity.[2]

-

Cool the reaction mixture and dissolve it in a sufficient volume of water containing approximately 1.4 molar equivalents of anhydrous sodium carbonate.

-

Acidify the solution with hydrochloric acid to precipitate the sec-octyl hydrogen phthalate.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Resolution with Brucine (Isolation of the d-enantiomer)

-

Dissolve the sec-octyl hydrogen phthalate in warm acetone.

-

Add an equimolar amount of brucine to the solution and warm until all solids dissolve.

-

Allow the solution to cool slowly to crystallize the brucine salt of the d-sec-octyl hydrogen phthalate.

-

Filter the crystals and wash with a small amount of cold acetone. The less soluble diastereomer is isolated.

-

Recrystallize the brucine salt from acetone until a constant optical rotation is achieved, indicating optical purity.

-

Decompose the purified brucine salt by treating it with dilute hydrochloric acid to precipitate the d-sec-octyl hydrogen phthalate.

-

Hydrolyze the d-sec-octyl hydrogen phthalate with sodium hydroxide to obtain (+)-2-octanol.

Step 3: Resolution with Cinchonidine (Isolation of the l-enantiomer)

-

Combine the filtrate and washings from the brucine salt crystallization (which are enriched in the l-enantiomer).

-

Concentrate the solution and precipitate the l-rich sec-octyl hydrogen phthalate by adding dilute hydrochloric acid.

-

Dissolve this l-rich acid in warm acetone and add an equimolar amount of cinchonidine.

-

Follow a similar fractional crystallization procedure as with brucine to isolate the pure cinchonidine salt of the l-sec-octyl hydrogen phthalate.

-

Decompose the purified salt and hydrolyze the resulting phthalate to obtain (-)-2-octanol.

Modern Method: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and selective modern method for separating enantiomers. It relies on the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other.

Objective: To resolve racemic 2-octanol using a lipase-catalyzed transesterification reaction.

Materials:

-

Racemic 2-octanol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (for drying solvent)

-

Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

Methodology:

-

Dry the organic solvent (hexane) over molecular sieves for at least 24 hours.

-

In a dry flask, dissolve racemic 2-octanol (e.g., 20 mmol) and the acyl donor (e.g., vinyl acetate, 40 mmol) in the anhydrous hexane (e.g., 200 mL).

-

Add the immobilized lipase (e.g., 10 grams) to the solution.

-

Stir the mixture at a constant temperature (e.g., 25°C) and speed (e.g., 150 rpm).

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the unreacted this compound and the (R)-(-)-2-octyl acetate. These can be separated by standard techniques such as column chromatography or distillation.

-

The (R)-(-)-2-octyl acetate can be hydrolyzed (e.g., with aqueous NaOH) to yield (R)-(-)-2-octanol.

Analytical Separation: Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric composition (e.e.) of a 2-octanol sample.

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., CP-Chirasil-DEX CB, a modified β-cyclodextrin phase).[4]

-

High-purity carrier gas (e.g., hydrogen or helium).

-

Sample of 2-octanol (or its acetate derivative) dissolved in a suitable solvent (e.g., dichloromethane).

Typical GC Conditions:

-

Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]

-

Carrier Gas: Hydrogen at a constant velocity (e.g., 80 cm/s).[4]

-

Injector Temperature: 230°C.[4]

-

Detector Temperature: 250°C.[4]

-

Oven Temperature Program: Start at 40°C, hold for 1 minute, then ramp at 2°C/min to 230°C.

-

Injection: 1 µL, split injection.

Procedure:

-

Prepare a dilute solution of the 2-octanol sample.

-

Inject the sample into the GC.

-

The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Analytical Separation: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of 2-octanol, often after derivatization.

Instrumentation and Materials:

-

HPLC system with a UV or other suitable detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

-

HPLC-grade solvents (e.g., n-hexane, 2-propanol).

-

Mobile phase additives (if required, e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes, though typically not needed for neutral alcohols).

Typical HPLC Conditions (for derivatized 2-octanol): Note: Direct separation of underivatized 2-octanol on polysaccharide columns can be challenging. Derivatization to an ester or carbamate is common.

-

Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength for the derivative.

-

Temperature: Ambient.

Procedure:

-

(If necessary) Derivatize the 2-octanol sample with a UV-active chiral or achiral reagent.

-

Prepare a solution of the sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

The enantiomers will be separated based on their differential interactions with the CSP.

-

Quantify the enantiomers by integrating the peak areas.

Biological Activity and Mechanism of Action

The biological effects of 2-octanol enantiomers are generally subtle and often non-stereospecific. A notable study on the anesthetic potencies of a series of secondary alcohols, including 2-octanol, in tadpoles found no significant difference between the (+) and (-) forms. The ED50 values were 0.063 mM for the (+) form and 0.061 mM for the (-) form, suggesting a lack of stereoselectivity in their anesthetic action.[5] This aligns with the Meyer-Overton hypothesis, which posits that the potency of general anesthetics correlates with their lipid solubility and that they act at a nonpolar site, such as a lipid bilayer, rather than a specific, stereoselective protein receptor.[5]

While a specific signaling pathway for 2-octanol has not been elucidated, the principle of stereospecificity in drug action is a cornerstone of pharmacology. For many chiral drugs, one enantiomer (the eutomer) is responsible for the therapeutic effect, while the other (the distomer) may be inactive or cause adverse effects. This is because biological targets like receptors and enzymes are themselves chiral and will interact differently with each enantiomer.

Conclusion

The enantiomers of 2-octanol, while simple in structure, provide a rich case study in the principles and practices of stereochemistry. From the classical resolution methods pioneered by Pickard and Kenyon to modern enzymatic and chromatographic techniques, the separation and analysis of these enantiomers have been instrumental in the development of chiral chemistry. For professionals in drug development, the story of 2-octanol underscores the critical importance of considering stereoisomerism at every stage of the research and development process. A thorough understanding of the distinct properties and biological activities of each enantiomer is not merely an academic exercise but a fundamental requirement for the creation of safe and effective medicines. The methodologies detailed in this guide offer a practical framework for the resolution and analysis of 2-octanol and, by extension, a wide array of other chiral molecules that are central to modern science and industry.

References

- 1. zenodo.org [zenodo.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

Navigating the Solubility Landscape of (S)-(+)-2-Octanol in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – December 7, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the basic solubility characteristics of (S)-(+)-2-Octanol in a range of common organic solvents. This document addresses a critical knowledge gap by providing qualitative solubility information and outlining established methodologies for quantitative determination, thereby supporting advancements in pharmaceutical formulations and chemical synthesis.

This compound, a chiral secondary alcohol, sees wide application as a reagent and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its solubility behavior in various organic solvents is a fundamental parameter influencing reaction kinetics, purification processes, and formulation stability. This guide aims to provide a foundational understanding of these characteristics.

Core Solubility Characteristics

This compound is generally characterized as being soluble in most common organic solvents. This broad solubility is attributed to its molecular structure, which features a polar hydroxyl (-OH) group and a nonpolar octyl chain. This amphiphilic nature allows for favorable interactions with a variety of solvent classes.

-

Alcohols (e.g., Methanol, Ethanol): this compound is expected to be miscible or highly soluble in short-chain alcohols due to the formation of hydrogen bonds between the hydroxyl groups of the solute and the solvent.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Good solubility is anticipated in ketonic solvents. The polar carbonyl group of the ketone can interact with the hydroxyl group of the 2-octanol, while the alkyl portions of both molecules are compatible.

-

Esters (e.g., Ethyl Acetate, Propyl Acetate): this compound is soluble in ester solvents. The ester functionality provides a polar region for interaction, and the alkyl chains are compatible.

-

Hydrocarbons (e.g., Hexane, Heptane, Toluene): The long alkyl chain of 2-octanol makes it miscible with aliphatic and aromatic hydrocarbons through van der Waals forces.[1]

-

Ethers (e.g., Diethyl Ether): Solubility in ethers is also a recognized characteristic.[1]

It is important to note that while qualitative descriptors like "soluble" and "miscible" are useful, precise quantitative data is essential for many scientific and industrial applications. The following table summarizes the qualitative solubility of 2-octanol based on available literature.

| Solvent Class | Representative Solvents | Qualitative Solubility of 2-Octanol |

| Alcohols | Methanol, Ethanol | Soluble/Miscible[1] |

| Ketones | Acetone | Soluble[1] |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble[1] |

| Hydrocarbons | Aromatic and Aliphatic | Miscible[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. For a liquid solute like this compound in a liquid solvent, several well-established techniques can be employed.

Isothermal Shake-Flask Method

A widely used and reliable method for determining solubility is the isothermal shake-flask method. This technique involves preparing a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the solution.

Detailed Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container, such as a flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a temperature-controlled environment (e.g., a water bath or incubator) for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the system.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand undisturbed for a period to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe, ensuring no undissolved solute is collected.

-

Quantification: The concentration of this compound in the collected sample is determined using a suitable analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is a common and accurate method for this purpose. A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent is used for quantification.

Caption: General workflow for the isothermal shake-flask method.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that can be used to determine the thermodynamic parameters of interactions, including solubility. The method involves titrating the solute into the solvent (or vice versa) and measuring the heat changes associated with the dissolution process. The point at which the heat of dissolution changes can be used to determine the solubility limit.[2][3][4]

Conceptual Workflow:

-

Instrument Setup: The sample cell of the ITC instrument is filled with a known amount of the solvent, and the titration syringe is filled with this compound.

-

Titration: The this compound is injected into the solvent in small, precise aliquots.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: A plot of the heat change per injection versus the molar ratio of the reactants is generated. The inflection point in this plot corresponds to the saturation point, from which the solubility can be calculated.

Caption: Conceptual workflow for solubility determination using ITC.

Conclusion

While precise quantitative solubility data for this compound in a wide array of organic solvents requires dedicated experimental investigation, the fundamental principles of "like dissolves like" provide a strong predictive framework for its behavior. The methodologies outlined in this guide, particularly the isothermal shake-flask method coupled with gas chromatography, offer a robust and reliable approach for researchers to generate the specific quantitative data needed for their applications. This foundational knowledge is crucial for optimizing processes in drug development, chemical synthesis, and materials science where this compound is a key component.

References

Methodological & Application

The Utility of (S)-(+)-2-Octanol as a Chiral Auxiliary: An Overview of Potential Applications in Enantioselective Synthesis

Introduction

(S)-(+)-2-Octanol, a readily available and relatively inexpensive chiral secondary alcohol, presents itself as a potential candidate for use as a chiral auxiliary in enantioselective synthesis. The fundamental principle behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one enantiomer of the product. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered for reuse. While the application of this compound as a chiral auxiliary is not as extensively documented as more common auxiliaries like Evans oxazolidinones or pseudoephedrine, its chiral nature allows for its theoretical application in a range of asymmetric transformations. This document outlines the potential applications, general protocols, and the logical framework for using this compound in key enantioselective reactions.

General Workflow for Employing a Chiral Auxiliary

The use of this compound as a chiral auxiliary would follow a well-established three-step sequence in asymmetric synthesis. This workflow is designed to introduce chirality into a molecule in a controlled manner.

Figure 1: General workflow for the application of a chiral auxiliary.

Potential Applications and Methodologies

Asymmetric Alkylation of Enolates

The enantioselective alkylation of enolates is a powerful method for the formation of carbon-carbon bonds and the creation of new stereocenters. By converting a prochiral carboxylic acid into its corresponding (S)-(+)-2-octyl ester, the chiral auxiliary can direct the approach of an electrophile to the enolate.

Protocol: General Procedure for Asymmetric Alkylation

-

Esterification: React the desired carboxylic acid with this compound under standard esterification conditions (e.g., Fischer esterification or using a coupling agent like DCC) to form the chiral ester.

-

Enolate Formation: Treat the chiral ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the diastereomeric product mixture by column chromatography.

-

Auxiliary Cleavage: Hydrolyze the ester (e.g., using LiOH in a THF/water mixture) to yield the chiral carboxylic acid and recover the this compound auxiliary.

Data Presentation:

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (d.e., %) |

| 1 | Methyl Iodide | LDA | THF | -78 | Data not available | Data not available |

| 2 | Benzyl Bromide | LHMDS | THF | -78 | Data not available | Data not available |

Asymmetric Diels-Alder Reaction